An In-depth Technical Guide to Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate: Synthesis, Properties, and Reactivity
Abstract
This technical guide provides a comprehensive overview of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate, a bicyclic compound with significant potential in synthetic organic chemistry and drug discovery. The guide details plausible synthetic routes, predicted physicochemical and spectroscopic properties, and expected chemical reactivity. By combining established chemical principles with data from analogous structures, this document serves as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the strategic utilization of this versatile molecular scaffold.
Introduction and Molecular Overview
Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is a fascinating molecule that integrates several key functional groups within a rigid, bicyclic framework. The structure features a cyclohexanone ring fused to a cyclopropane ring, with an ethyl carboxylate group attached to the C7 position of the cyclopropane. This unique arrangement of a ketone, an ester, and a strained three-membered ring imparts a rich and complex chemical reactivity, making it a valuable intermediate for the synthesis of complex organic molecules.
The bicyclo[4.1.0]heptane core, also known as norcarane, is a common motif in natural products and pharmacologically active compounds. The introduction of a ketone at the C2 position and an ethyl carboxylate at C7 provides multiple handles for further chemical transformations, allowing for the construction of diverse molecular architectures. This guide will explore the synthesis, properties, and reactivity of this compound, providing a solid foundation for its application in research and development.
Synthesis of Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate
While a definitive, optimized synthesis for ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is not extensively documented in the literature, its structure suggests several viable synthetic strategies based on well-established cyclopropanation reactions of α,β-unsaturated carbonyl compounds. The logical precursor for this molecule is ethyl 2-oxocyclohex-3-ene-1-carboxylate.
Corey-Chaykovsky Cyclopropanation
The Corey-Chaykovsky reaction is a powerful method for the cyclopropanation of enones using a sulfur ylide.[1][2][3][4][5] In this proposed synthesis, the reaction would proceed via a 1,4-conjugate addition of the ylide to the enone, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.
Experimental Protocol:
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Preparation of the Ylide: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium iodide (1.1 equivalents) to anhydrous dimethyl sulfoxide (DMSO). To this suspension, add sodium hydride (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 1 hour, during which time the evolution of hydrogen gas should cease, and a clear solution of the sulfur ylide is formed.
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Cyclopropanation: Cool the ylide solution to 0 °C in an ice bath. Add a solution of ethyl 2-oxocyclohex-3-ene-1-carboxylate (1.0 equivalent) in anhydrous DMSO dropwise over 30 minutes.
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Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by pouring it into ice-cold water.
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Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate.
Diagram of the Corey-Chaykovsky Reaction Workflow:
Caption: Workflow for the Corey-Chaykovsky cyclopropanation.
Rhodium(II)-Catalyzed Cyclopropanation
An alternative and often highly efficient method for cyclopropanation involves the decomposition of a diazo compound in the presence of a rhodium(II) catalyst.[6][7][8][9][10] This reaction proceeds through the formation of a rhodium carbene intermediate, which then transfers the carbene to the double bond of the enone.
Experimental Protocol:
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve ethyl 2-oxocyclohex-3-ene-1-carboxylate (1.0 equivalent) in a dry, non-coordinating solvent such as dichloromethane (DCM) or dichloroethane (DCE).
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Catalyst Addition: Add a catalytic amount of a rhodium(II) catalyst, such as rhodium(II) octanoate dimer (Rh₂(Oct)₄) or rhodium(II) acetate dimer (Rh₂(OAc)₄) (typically 0.5-2 mol%).
-
Diazo Compound Addition: Slowly add ethyl diazoacetate (1.1 equivalents) to the reaction mixture via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound, minimizing the formation of side products.
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Reaction Monitoring and Work-up: Stir the reaction at room temperature and monitor by TLC. After the addition is complete and the reaction has gone to completion, concentrate the mixture under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) to afford the target compound.
Diagram of the Rh(II)-Catalyzed Cyclopropanation Workflow:
Caption: Workflow for Rh(II)-catalyzed cyclopropanation.
Physicochemical and Spectroscopic Properties
Due to the limited availability of experimental data for the title compound, the following properties are predicted based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₀H₁₄O₃ |
| Molecular Weight | 182.22 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | > 250 °C (estimated) |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone); Insoluble in water. |
| Stereochemistry | The molecule possesses multiple chiral centers, leading to the possibility of several stereoisomers. |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Characteristic Peaks/Signals |
| ¹H NMR | - Ethyl Ester: ~4.2 ppm (q, 2H, -OCH₂CH₃), ~1.3 ppm (t, 3H, -OCH₂CH₃)- Cyclohexane Ring Protons: 1.5-2.8 ppm (m, complex multiplets)- Cyclopropane Ring Protons: 0.8-1.8 ppm (m, complex multiplets) |
| ¹³C NMR | - Ketone Carbonyl: ~200-210 ppm- Ester Carbonyl: ~170-175 ppm- Ethyl Ester: ~60 ppm (-OCH₂CH₃), ~14 ppm (-OCH₂CH₃)- Cyclohexane & Cyclopropane Carbons: 20-50 ppm |
| IR Spectroscopy | - Ketone C=O Stretch: ~1715 cm⁻¹- Ester C=O Stretch: ~1735 cm⁻¹- C-H Stretch (sp³): < 3000 cm⁻¹ |
| Mass Spectrometry | - [M]⁺: m/z = 182.09 |
Chemical Reactivity
The chemical reactivity of ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate is governed by the interplay of its three key functional groups: the ketone, the ethyl ester, and the cyclopropane ring.
Reactions at the Carbonyl Group
The ketone at the C2 position is susceptible to a variety of nucleophilic additions and reductions.
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Reduction: The ketone can be selectively reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction will be influenced by the steric hindrance imposed by the bicyclic system.
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Wittig Reaction and Related Olefinations: The ketone can be converted to an exocyclic double bond through reactions with phosphorus ylides (Wittig reaction) or related olefination reagents.
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Enolate Formation: The protons alpha to the ketone are acidic and can be removed by a suitable base to form an enolate. This enolate can then participate in a range of alkylation, aldol, and other condensation reactions.
Reactions of the Ethyl Ester
The ethyl ester functionality can undergo standard ester transformations.
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Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.
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Transesterification: The ethyl group can be exchanged for other alkyl groups by heating in the presence of a different alcohol and a catalyst.
-
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like LiAlH₄.
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Amidation: The ester can be converted to an amide by reaction with an amine.
Ring-Opening Reactions of the Cyclopropane
The strained cyclopropane ring is susceptible to ring-opening reactions under various conditions, which can be a powerful tool for constructing more complex molecular skeletons.[11][12]
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Acid-Catalyzed Ring Opening: In the presence of a strong acid, the cyclopropane ring can open to form a carbocationic intermediate, which can then be trapped by a nucleophile or undergo rearrangement.
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Reductive Ring Opening: Treatment with dissolving metals (e.g., sodium in liquid ammonia) or catalytic hydrogenation under forcing conditions can lead to the reductive cleavage of the cyclopropane ring.
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Nucleophilic Ring Opening: While less common for simple cyclopropanes, if the ring is activated by adjacent electron-withdrawing groups, it may be opened by strong nucleophiles.
Diagram of Potential Reaction Pathways:
Caption: Potential reaction pathways for the title compound.
Applications in Drug Development and Organic Synthesis
The structural motifs accessible from ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate are prevalent in a wide range of biologically active molecules. The ability to selectively manipulate the ketone, ester, and cyclopropane functionalities makes this compound a versatile building block.
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Scaffold for Novel Therapeutics: The rigid bicyclic core can serve as a scaffold to orient pharmacophoric groups in a defined three-dimensional space, which is crucial for optimizing interactions with biological targets.
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Intermediate for Natural Product Synthesis: Ring-opening or functional group interconversion of this molecule can provide access to substituted cycloheptane or cyclohexane derivatives, which are common core structures in natural products.
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Combinatorial Chemistry: The multiple reaction sites allow for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
Ethyl 2-oxobicyclo[4.1.0]heptane-7-carboxylate represents a promising, albeit under-explored, molecular scaffold with significant potential for applications in organic synthesis and medicinal chemistry. This technical guide has outlined plausible and efficient synthetic routes, predicted its key physicochemical and spectroscopic properties, and detailed its expected chemical reactivity. By providing a solid theoretical and practical foundation, this document aims to empower researchers and drug development professionals to harness the synthetic utility of this versatile compound in their future endeavors.
References
-
American Chemical Society. (n.d.). Tuning Rh(II) catalysts through tethered axial coordination: Towards selective Rh(II)-catalyzed cyclopropanation with ethyl diazoacetate. ACS Publications. Retrieved from [Link]
- Bennet, A. J., et al. (2017). Rearrangement and Nucleophilic Trapping of Bicyclo[4.1.0]hept-2-yl Derived Non-Classical Bicyclobutenium Ions. Canadian Journal of Chemistry.
- Charette, A. B., et al. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society, 123(49), 12168–12175.
- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
- Davies, H. M. L., & Lian, Y. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Organic Letters, 13(12), 3146–3149.
- Dehmlow, E. V., & Lissel, M. B. (1976). Effect of Added Alcohols or Carboxylate on the Preparation of 7,7-Dichlorobicyclo[4.1.0]Heptane. Tetrahedron Letters, 17(21), 1783-1786.
- Doyle, M. P., et al. (1986). Highly Effective Catalytic Asymmetric Cyclopropanation. Journal of the American Chemical Society, 108(2), 435-436.
-
NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Rowan Digital Works. (2021). ENDEAVORS TOWARD NOVEL SYNTHETIC ROADMAPS IN THE SYNTHESIS OF PERTINENT PHARMACOLOGICAL MOLECULAR SCAFFOLD MOIETIES. Retrieved from [Link]
- Wiberg, K. B., & Szeimies, G. (1968). Reactions of bicyclo[2.1.0]pentane and bicyclo[4.1.0]heptane with hydrogen chloride. Cleavage of cyclopropane rings. The Journal of Organic Chemistry, 33(6), 2479-2484.
-
Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
Sources
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. youtube.com [youtube.com]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. Tuning Rh(II) catalysts through tethered axial coordination: Towards selective Rh(II)-catalyzed cyclopropanation with ethyl diazoacetate - American Chemical Society [acs.digitellinc.com]
- 7. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 12. pubs.acs.org [pubs.acs.org]
